molecular formula C8H8ClFO2 B13557270 (5-Chloro-3-fluoro-2-methoxyphenyl)methanol

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol

Cat. No.: B13557270
M. Wt: 190.60 g/mol
InChI Key: UJYOZFPIJVEWQW-UHFFFAOYSA-N
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Description

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol typically involves the substitution reactions on a phenylmethanol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 5-chloro-3-fluoro-2-nitrobenzene is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes halogenation, nitration, and subsequent reduction steps to introduce the desired functional groups on the phenyl ring. The final step often involves the reduction of the nitro group to a hydroxymethyl group using reducing agents like sodium borohydride .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms enhances its binding affinity through halogen bonding interactions. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)methanol
  • (2-Chloro-5-methoxyphenyl)methanol
  • (3-Methoxybenzyl)methanol

Uniqueness

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is unique due to the specific combination of chlorine, fluorine, and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(5-chloro-3-fluoro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

UJYOZFPIJVEWQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)CO

Origin of Product

United States

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